- Synthesis and biological activity of a series of diaryl-substituted α-cyano-β-hydroxypropenamides, a new class of anthelmintic agents, Journal of Medicinal Chemistry, 1991, 34(11), 3295-301

Cas no 96784-54-2 (3-Methyl-4-nitrobenzonitrile)

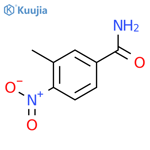

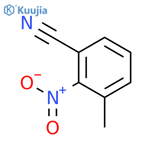

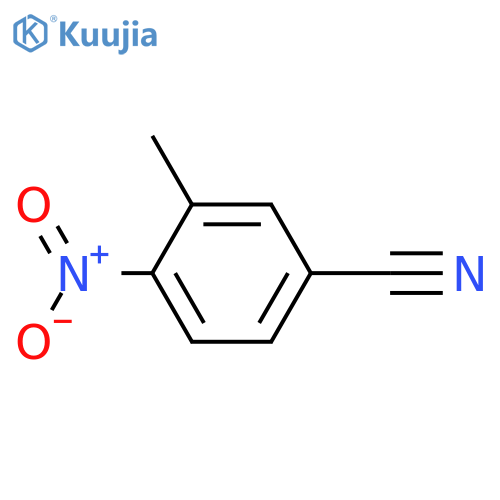

3-Methyl-4-nitrobenzonitrile structure

Nombre del producto:3-Methyl-4-nitrobenzonitrile

Número CAS:96784-54-2

MF:C8H6N2O2

Megavatios:162.145441532135

MDL:MFCD00017615

CID:91126

PubChem ID:2801434

3-Methyl-4-nitrobenzonitrile Propiedades químicas y físicas

Nombre e identificación

-

- 3-Methyl-4-nitrobenzonitrile

- 4-Nitro-m-tolunitrile

- Benzonitrile, 3-methyl-4-nitro-

- 3-Methyl-4-nitro-benzonitrile

- IHVNKSXTJZNBQA-UHFFFAOYSA-N

- 3-methyl-4-nitrobenzenecarbonitrile

- 5-Cyano-2-nitrotoluene

- 4-Cyano-2-methylnitrobenzene

- IHVNKSXTJZNBQA-UHFFFAOYSA-

- SBB058367

- 6780AC

- ST50406845

- ST24042322

- 3-Methyl-4-nitrobenzonitrile (ACI)

- m-Tolunitrile, 4-nitro- (6CI)

- 4-Nitro-3-methylbenzonitrile

- DTXSID70384248

- DS-10913

- MFCD00017615

- TD1024

- DTXCID90335272

- SCHEMBL1026558

- AKOS006229595

- 96784-54-2

- EN300-160573

- CS-0040051

- AC-26101

- DB-057647

- SY100991

-

- MDL: MFCD00017615

- Renchi: 1S/C8H6N2O2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h2-4H,1H3

- Clave inchi: IHVNKSXTJZNBQA-UHFFFAOYSA-N

- Sonrisas: N#CC1C=C(C)C([N+](=O)[O-])=CC=1

- Brn: 2443778

Atributos calculados

- Calidad precisa: 162.04300

- Masa isotópica única: 162.043

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 0

- Complejidad: 225

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de constructos de variantes mutuas: nothing

- Xlogp3: 2.6

- Carga superficial: 0

- Superficie del Polo topológico: 69.6

Propiedades experimentales

- Color / forma: Light yellow crystalline powder

- Denso: 1.26±0.1 g/cm3 (20 ºC 760 Torr),

- Punto de fusión: 80-81 ºC

- Punto de ebullición: 322.2±30.0 °C at 760 mmHg

- Punto de inflamación: 148.6±24.6 °C

- índice de refracción: 1.568

- Disolución: Very slightly soluble (0.31 g/l) (25 º C),

- Coeficiente de distribución del agua: Insoluble in water

- PSA: 69.61000

- Logp: 2.29808

- Disolución: Insoluble in water

3-Methyl-4-nitrobenzonitrile Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: Toxic

-

Declaración de advertencia:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - Número de transporte de mercancías peligrosas:3439

- Código de categoría de peligro: 20/21/22-36/37/38

- Instrucciones de Seguridad: S26-S36/37/39-S45

-

Señalización de mercancías peligrosas:

- Grupo de embalaje:III

- Términos de riesgo:R20/21/22

- Período de Seguridad:6.1

- Categoría de embalaje:III

- Nivel de peligro:6.1

- Condiciones de almacenamiento:Room temperature storage

3-Methyl-4-nitrobenzonitrile Datos Aduaneros

- Código HS:2926909090

- Datos Aduaneros:

China Customs Code:

2926909090Overview:

2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3-Methyl-4-nitrobenzonitrile PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110691-25g |

3-Methyl-4-nitrobenzonitrile |

96784-54-2 | 98% | 25g |

¥1051.00 | 2024-04-23 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11301-10g |

3-Methyl-4-nitrobenzonitrile, 97% |

96784-54-2 | 97% | 10g |

¥2954.00 | 2023-02-26 | |

| TRC | M240800-5g |

3-Methyl-4-nitrobenzonitrile |

96784-54-2 | 5g |

$ 245.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110691-5g |

3-Methyl-4-nitrobenzonitrile |

96784-54-2 | 98% | 5g |

¥294.00 | 2024-04-23 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57540-250mg |

3-Methyl-4-nitrobenzonitrile |

96784-54-2 | 250mg |

¥36.0 | 2021-09-04 | ||

| Fluorochem | 221582-1g |

3-Methyl-4-nitrobenzonitrile |

96784-54-2 | 95% | 1g |

£15.00 | 2022-03-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M841522-250mg |

3-Methyl-4-nitrobenzonitrile |

96784-54-2 | 97% | 250mg |

¥54.90 | 2022-09-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11301-5g |

3-Methyl-4-nitrobenzonitrile, 97% |

96784-54-2 | 97% | 5g |

¥931.00 | 2023-02-26 | |

| Chemenu | CM157343-1000g |

3-methyl-4-nitrobenzonitrile |

96784-54-2 | 95% | 1000g |

$5520 | 2021-06-17 | |

| eNovation Chemicals LLC | D508215-25g |

3-Methyl-4-nitrobenzonitrile |

96784-54-2 | 97% | 25g |

$695 | 2024-05-24 |

3-Methyl-4-nitrobenzonitrile Métodos de producción

Métodos de producción 1

Condiciones de reacción

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 24 h, reflux

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referencia

- Dihydrobenzofuran derivatives as insecticidal compounds and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sodium peroxoborate Solvents: Acetic acid ; overnight, 55 °C; 55 °C → rt

1.2 Solvents: Water ; rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.2 Solvents: Water ; rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

Referencia

- Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging, Chemistry - A European Journal, 2016, 22(18), 6361-6367

Métodos de producción 4

Condiciones de reacción

1.1 Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

Referencia

- Grignard reagents selective attack to nitroarenic function in the presence of other electrophilic groups, Tetrahedron Letters, 1985, 26(1), 115-18

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Silver acetate , Lithium chloride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 24 h, 80 °C

Referencia

- Synthesis of nitriles via palladium-catalyzed water shuffling from amides to acetonitrile, Organic & Biomolecular Chemistry, 2014, 12(45), 9109-9112

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Ozone , Nitrogen dioxide Solvents: Acetonitrile ; 3 h, -10 °C

Referencia

- Nitration of moderately deactivated arenes with nitrogen dioxide and molecular oxygen under neutral conditions. Zeolite-induced enhancement of regioselectivity and reversal of isomer ratios, Organic & Biomolecular Chemistry, 2003, 1(13), 2326-2335

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Thionyl chloride Solvents: Toluene ; 5 - 6 h, rt → reflux

Referencia

- Novel commercial scale synthetic approach for 5-cyanoindole: a potential intermediate for vilazodone hydrochloride, an antidepressant drug, Asian Journal of Chemistry, 2020, 32(10), 2460-2462

Métodos de producción 8

Condiciones de reacción

Referencia

- Use of Conformationally Restricted Benzamidines as Arginine Surrogates in the Design of Platelet GPIIb-IIIa Receptor Antagonists, Journal of Medicinal Chemistry, 1997, 40(18), 2843-2857

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Nitric acid ; < 10 °C; 1 h, < 10 °C → rt

Referencia

- Nitration of m-tolunitrile and identification of the products, Jingxi Huagong, 2005, 22(9), 699-701

Métodos de producción 10

Condiciones de reacción

Referencia

- Preparation of α-cyano-β-oxo-N-phenylbenzenepropanamides as anthelmintics, United States, , ,

Métodos de producción 11

Condiciones de reacción

Referencia

- Preparation of 5,6-bicyclic glycoprotein IIb-IIIa receptor antagonists useful for the inhibition of blood platelet aggregation, European Patent Organization, , ,

3-Methyl-4-nitrobenzonitrile Raw materials

3-Methyl-4-nitrobenzonitrile Preparation Products

3-Methyl-4-nitrobenzonitrile Literatura relevante

-

1. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenesPeter H. Gore,Stewart Thorburn,David J. Weyell J. Chem. Soc. Perkin Trans. 1 1973 2940

-

Xinhua Peng,Naoyuki Fukui,Masayuki Mizuta,Hitomi Suzuki Org. Biomol. Chem. 2003 1 2326

96784-54-2 (3-Methyl-4-nitrobenzonitrile) Productos relacionados

- 87376-25-8(2-Amino-4-nitrobenzonitrile)

- 26830-95-5(4-Methyl-2-nitrobenzonitrile)

- 4110-33-2(2,4-Dinitrobenzonitrile)

- 64113-86-6(5-Methyl-2-nitrobenzonitrile)

- 35213-00-4(2,6-Dinitrobenzonitrile)

- 939-79-7(2-Nitro-p-toluonitrile)

- 612-24-8(2-Nitrobenzonitrile)

- 20033-48-1(1,3-Benzenedicarbonitrile, 2-amino-5-nitro-)

- 17420-30-3(2-amino-5-nitro-benzonitrile)

- 71516-35-3(2-Methyl-3-nitrobenzonitrile)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:96784-54-2)3-Methyl-4-nitrobenzonitrile

Pureza:99%

Cantidad:25g

Precio ($):190.0